molecular formula C8H17NO3Si B1619559 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethyl- CAS No. 2097-16-7

2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethyl-

Cat. No. B1619559
CAS RN: 2097-16-7
M. Wt: 203.31 g/mol
InChI Key: BJMVMCLSNWRFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethyl-” is a type of silatrane . Silatranes are inner-complex tricyclic organosilicon ethers derived from tris(2-hydroxyalkyl)amines . They exhibit a broad spectrum of biological activity .


Synthesis Analysis

The synthesis of 1-substituted silatranes can be achieved using 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane as an efficient reagent . The reaction of silatrane HSi (OCH 2 CH 2) 3 N with mercury (II) salts HgX 2 (X = OCOMe, OCOCF 3, OCOCCl 3, SCN, Br) afforded the corresponding 1-substituted silatranes XSi (OCH 2 CH 2) 3 N in good yields .


Molecular Structure Analysis

The molecular structure of “2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethyl-” can be viewed using a 2D Mol file or a computed 3D SD file .

properties

CAS RN

2097-16-7

Product Name

2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethyl-

Molecular Formula

C8H17NO3Si

Molecular Weight

203.31 g/mol

IUPAC Name

1-ethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C8H17NO3Si/c1-2-13-10-6-3-9(4-7-11-13)5-8-12-13/h2-8H2,1H3

InChI Key

BJMVMCLSNWRFSD-UHFFFAOYSA-N

SMILES

CC[Si]12OCCN(CCO1)CCO2

Canonical SMILES

CC[Si]12OCCN(CCO1)CCO2

Other CAS RN

2097-16-7

Origin of Product

United States

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